molecular formula C8H9NO B3017110 6,7-二氢-8(5H)-吲哚并酮 CAS No. 54906-44-4

6,7-二氢-8(5H)-吲哚并酮

货号 B3017110
CAS 编号: 54906-44-4
分子量: 135.166
InChI 键: JHDCRSBRRZPACW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7-Dihydro-8(5H)-indolizinone is a synthetic intermediate . It has a molecular formula of C9H9NO, an average mass of 147.174 Da, and a monoisotopic mass of 147.068420 Da .


Molecular Structure Analysis

The molecule has a structure that includes 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds . It has an ACD/LogP value of 1.82 and an ACD/LogD (pH 5.5) value of 1.54 .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 287.4±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 52.7±3.0 kJ/mol and a flash point of 135.2±26.1 °C .

科学研究应用

化学合成和衍生物

  1. 新型基于吲哚并酮的化合物的制备: 使用 1,3-偶极环加成化学,合成了新型基于吲哚并酮的化合物,突出了 6,7-二氢-8(5H)-吲哚并酮在化学合成中的多功能性 (Mmutlane、Harris 和 Padwa,2005).

  2. 多羟基化吲哚并烷的差异合成: 已经建立了一种从 6,7-二氢-8(5H)-吲哚并酮衍生物合成多羟基化吲哚并烷的方法,为有机化学领域提供了多样化的途径 (Jiang、Cheng、Shi 和 Kang,2007).

  3. 氮桥杂环的开发: 研究导致了新型 4(1H)-8,8a-二氢-1,4-噻嗪并[3,4,5-cd]吲哚并酮衍生物的选择性形成,扩大了 6,7-二氢-8(5H)-吲哚并酮在杂环化学中的应用范围 (Kakehi、Ito、Suga、Kobayashi 和 Hatanaka,1998).

药物化学和生物活性

  1. 抗肿瘤活性: 吲哚并酮衍生物的合成与潜在的抗肿瘤活性有关,展示了 6,7-二氢-8(5H)-吲哚并酮的药用应用 (Nguyen、Lhoste、Lavelle、Bissery 和 Bisagni,1990).

  2. 雌激素受体结合: 对 6,7-二氢-8-苯基-9-[4-[2-(二甲氨基)乙氧基]苯基]-5H-苯并环庚烯(6,7-二氢-8(5H)-吲哚并酮的衍生物)的研究表明它对雌激素受体的结合亲和力,暗示其在激素相关治疗中的应用 (Mccague、Kuroda、Leclercq 和 Stoessel,1986).

  3. 在药用应用中的探索: 源自 6,7-二氢-8(5H)-吲哚并酮的钌-吲哚并酮配合物已因其在药用应用中的潜力而受到研究,尤其是在肿瘤学中 (Chung、Ng、Yeung、Shek、Tse、Lo、Chan、Tse、Yiu 和 Wong,2018).

化学反应性和立体化学

  1. 基本反应性和立体化学信息: 已经探索了吲哚并酮(包括 6,7-二氢-8(5H)-吲哚并酮)的反应性,以了解环稠合的立体化学信息如何传递给新的立体中心,这在复杂分子的合成中很有用 (Narayan 和 Sarpong,2012).

作用机制

One compound, COTI-2, which is a TSC ligand and includes 6,7-Dihydro-8(5H)-indolizinone, has been found to inhibit many human cell lines in vivo. COTI-2 has shown anticancer activities through p53-dependent and p53-independent mechanisms .

安全和危害

The compound is not for human or veterinary use . It has a GHS07 signal word of “Warning” and hazard statements of H302, H315, H319, H335 .

属性

IUPAC Name

6,7-dihydro-5H-indolizin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-4-2-6-9-5-1-3-7(8)9/h1,3,5H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDCRSBRRZPACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CN2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54906-44-4
Record name 5,6,7,8-tetrahydroindolizin-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What are the common synthetic approaches to access 6,7-dihydro-8(5H)-indolizinone derivatives?

A1: Several synthetic routes have been explored for 6,7-dihydro-8(5H)-indolizinone derivatives. One common method involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its esters. [] Another approach utilizes the reaction of 6,7-dihydroindolizin-8(5H)-one with aromatic aldehydes to form (E)-7-(arylmethylene)-6,7-dihydroindolizin-8(5H)-ones, which serve as versatile intermediates for further transformations. [, , , , , , , ]

Q2: What types of reactions have been explored using (E)-7-(arylmethylene)-6,7-dihydroindolizin-8(5H)-ones as starting materials?

A2: (E)-7-(arylmethylene)-6,7-dihydroindolizin-8(5H)-ones exhibit diverse reactivity. For instance, they undergo magnesium-mediated conjugate addition with bromoform to yield spiro[cyclopropane-indolizine] derivatives. [] Reactions with thiourea in the presence of potassium hydroxide lead to the formation of tetrahydropyrimido[5,4-g]indolizine-2(1H)-thiones. [] Furthermore, these compounds engage in 1,3-dipolar cycloadditions with nitrilimines, producing spiro(indolizine-pyrazole) derivatives. []

Q3: How is Selectfluor employed in the synthesis of 6,7-dihydro-8(5H)-indolizinone derivatives?

A3: Selectfluor mediates the reaction between (E)-7-(arylmethylidene)-6,7-dihydroindolizin-8(5H)-ones and various 1,2,3-triazoles or benzotriazoles, affording the corresponding substituted 6,7-dihydroindolizin-8(5H)-one derivatives. []

Q4: What are the key structural features of 6,7-dihydro-8(5H)-indolizinone and its derivatives confirmed by spectroscopic techniques and X-ray crystallography?

A4: The structures of 6,7-dihydro-8(5H)-indolizinone derivatives are routinely characterized using NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry. [, , , ] In several cases, X-ray crystallography has provided definitive confirmation of the structures and provided insights into their three-dimensional arrangements. [, , ]

Q5: What are the potential applications of 6,7-dihydro-8(5H)-indolizinone derivatives being investigated?

A5: Given their diverse structures and potential biological activity, 6,7-dihydro-8(5H)-indolizinone derivatives have garnered interest in medicinal chemistry. For example, novel tricyclic systems incorporating the 6,7-dihydro-8(5H)-indolizinone core are being explored as potential photosensitizers for targeting triple-negative breast cancer cells. []

Q6: Have any enantioselective synthetic methods been developed for 6,7-dihydro-8(5H)-indolizinone derivatives?

A6: Yes, rhodium-catalyzed asymmetric alkene hydroacylation has emerged as a powerful tool for the enantioselective synthesis of 6,7-dihydroindolizin-8(5H)-ones. This approach utilizes N-allylpyrrole-2-carboxaldehydes as substrates and proceeds with excellent enantioselectivities. [, ]

Q7: Are there naturally occurring alkaloids structurally related to 6,7-dihydro-8(5H)-indolizinone?

A7: Yes, polygonatine A, a natural alkaloid, features the 6,7-dihydro-8(5H)-indolizinone core structure and has been synthesized from 6,7-dihydroindolizin-8(5H)-one. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。